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Executive Summary
Carbapenems represent a potent class of β-lactam antibiotics, often reserved as last-line

agents for treating severe bacterial infections caused by multidrug-resistant pathogens. Their

broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria,

including anaerobes, makes them a cornerstone in the management of complex infections.

This guide provides a comprehensive technical overview of the carbapenem class, detailing

their core chemical attributes, mechanism of action, spectrum of activity, and the evolving

landscape of bacterial resistance. Furthermore, it presents key experimental protocols for their

evaluation and summarizes critical quantitative data to aid in research and development efforts.

Core Chemical Structure and Classification
Carbapenems are distinguished from other β-lactam antibiotics by the substitution of a carbon

atom for the sulfur atom in the thiazolidine ring, creating a carbapenem ring, and the presence

of a double bond between C-2 and C-3 of this ring. This unique structure confers significant

stability against many β-lactamases. The stereochemistry of the hydroxyethyl side chain at C-6

is a key feature for their potent antibacterial activity.

Clinically significant carbapenems can be broadly categorized based on their spectrum of

activity and chemical modifications. Key examples include:
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Imipenem: The first clinically approved carbapenem, it has a broad spectrum of activity but is

susceptible to hydrolysis by human renal dehydropeptidase-1 (DHP-1), requiring co-

administration with a DHP-1 inhibitor, cilastatin.

Meropenem: More stable to DHP-1 than imipenem, it exhibits enhanced activity against

Gram-negative bacteria.

Ertapenem: Possesses a narrower spectrum of activity, lacking reliable coverage against

Pseudomonas aeruginosa and Acinetobacter species, but has a longer half-life allowing for

once-daily dosing.

Doripenem: Known for its potent activity against Pseudomonas aeruginosa.

Mechanism of Action
Like all β-lactam antibiotics, the primary mechanism of action of carbapenems is the inhibition

of bacterial cell wall synthesis. This process is critical for bacterial viability, and its disruption

leads to cell lysis and death. The bactericidal action of carbapenems is a time-dependent

process, where the efficacy is correlated with the duration that the drug concentration remains

above the minimum inhibitory concentration (MIC) of the pathogen.

The following diagram illustrates the mechanism of action of carbapenems:
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Caption: Mechanism of action of carbapenem antibiotics.
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Spectrum of Activity
Carbapenems possess one of the broadest antimicrobial spectra among all antibiotic classes.

They are highly active against a wide range of Gram-positive and Gram-negative aerobic and

anaerobic bacteria. However, there are notable differences in the activity profiles of individual

carbapenems.

Table 1: Comparative In Vitro Activity (MIC90 in μg/mL) of Carbapenems Against Key Clinical

Pathogens

Organism Imipenem Meropenem Ertapenem Doripenem

Escherichia coli ≤0.5 ≤0.25 ≤0.12 ≤0.25

Klebsiella

pneumoniae
≤1 ≤0.5 ≤0.5 ≤1

Enterobacter

cloacae
1-2 0.5-1 0.5-1 1-2

Pseudomonas

aeruginosa
4-8 2-4 >16 2-4

Acinetobacter

baumannii
8-16 8-16 >16 8-16

Streptococcus

pneumoniae
≤0.06 ≤0.12 ≤0.25 ≤0.12

Staphylococcus

aureus (MSSA)
≤0.06 ≤0.12 ≤0.5 ≤0.12

Bacteroides

fragilis
≤0.25 ≤0.25 ≤1 ≤0.5

Note: MIC90 values can vary based on geographic location and surveillance period. The data

presented are representative values compiled from various studies.

Mechanisms of Resistance
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The emergence of carbapenem resistance is a significant global health threat, primarily driven

by three main mechanisms:

Enzymatic Degradation: The production of carbapenemases, which are β-lactamase

enzymes capable of hydrolyzing carbapenems, is the most significant mechanism of

resistance. These enzymes are often encoded on mobile genetic elements, facilitating their

spread among different bacterial species. Carbapenemases are classified into Ambler

classes A, B, and D.

Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the

bacterial cell, preventing them from reaching their target PBPs. Overexpression of efflux

pumps can contribute to reduced susceptibility to carbapenems.

Porin Loss/Modification: In Gram-negative bacteria, carbapenems enter the periplasmic

space through outer membrane porin channels. Mutations leading to the loss or reduced

expression of these porins can significantly decrease the intracellular concentration of

carbapenems, leading to resistance.

The following diagram illustrates the interplay of these resistance mechanisms:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resistant Gram-Negative Bacterium

Outer Membrane

Reduced/Modified
Porin Channels

Periplasmic Space

Inner (Cytoplasmic)
Membrane

Penicillin-Binding
Proteins (PBPs) Efflux Pump

Carbapenem

Carbapenemase

Inactive
Carbapenem

Reduced
Entry

Carbapenem

Reduced Binding
to Target Expulsion Hydrolysis

Click to download full resolution via product page

Caption: Key mechanisms of carbapenem resistance in bacteria.
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Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic (PK/PD) properties of carbapenems are crucial for

optimizing dosing regimens and ensuring clinical efficacy.

Table 2: Key Pharmacokinetic Parameters of Clinically Used Carbapenems

Parameter
Imipenem/Cila
statin

Meropenem Ertapenem Doripenem

Half-life (hours) ~1 ~1 ~4 ~1

Protein Binding

(%)

20

(Imipenem)\n40

(Cilastatin)

~2 85-95 ~8

Volume of

Distribution (L)
~20-40 ~16 ~8 ~16

Primary Route of

Elimination
Renal Renal Renal Renal

The primary pharmacodynamic index for carbapenems is the percentage of the dosing interval

during which the free drug concentration remains above the MIC (%fT > MIC). A target of 20-

40% fT > MIC is generally associated with bactericidal activity.

Clinical Applications and Efficacy
Carbapenems are indicated for the treatment of a variety of serious bacterial infections,

particularly those suspected or confirmed to be caused by multidrug-resistant organisms.

Common clinical uses include:

Complicated intra-abdominal infections

Hospital-acquired and ventilator-associated pneumonia

Complicated urinary tract infections

Bacteremia and sepsis
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Febrile neutropenia

Clinical efficacy rates vary depending on the site of infection, the causative pathogen, and local

resistance patterns. Meta-analyses of randomized controlled trials have generally shown

comparable efficacy between different carbapenems for approved indications, with the choice

of agent often guided by the suspected or known pathogen's susceptibility profile.

Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of a carbapenem against a

bacterial isolate.

Methodology:

Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland

standard) in a suitable broth medium.

Serial Dilution: Perform serial twofold dilutions of the carbapenem in a 96-well microtiter

plate containing cation-adjusted Mueller-Hinton broth.

Inoculation: Inoculate each well with the standardized bacterial suspension to a final

concentration of approximately 5 x 10^5 CFU/mL.

Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

Interpretation: The MIC is the lowest concentration of the carbapenem that completely

inhibits visible bacterial growth.

Carbapenemase Detection: Carba NP Test
Objective: To rapidly detect carbapenemase production in Gram-negative bacteria.

Methodology:

Reagent Preparation: Prepare a phenol red solution and a solution of imipenem.

Bacterial Lysate Preparation: Suspend a loopful of bacteria in a lysis buffer and vortex.
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Test Procedure: In two separate tubes containing the phenol red solution, add the bacterial

lysate. To one tube, add the imipenem solution (test tube), and to the other, add sterile water

(control tube).

Incubation: Incubate both tubes at 37°C for a maximum of 2 hours.

Interpretation: A color change from red to yellow or orange in the test tube indicates

carbapenem hydrolysis and a positive result for carbapenemase production. The control tube

should remain red.

The following diagram illustrates the experimental workflow for the Carba NP test:
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Caption: Workflow for the Carba NP test.
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Conclusion
Carbapenems remain indispensable in the treatment of severe, multidrug-resistant bacterial

infections. Their broad spectrum and potent bactericidal activity are unparalleled. However, the

escalating threat of carbapenem resistance necessitates a thorough understanding of their

chemical properties, mechanisms of action, and the molecular basis of resistance. This guide

provides a foundational resource for researchers and drug development professionals, offering

detailed insights and standardized methodologies to support the ongoing efforts to preserve the

efficacy of this critical class of antibiotics and to develop novel therapeutic strategies to combat

resistant pathogens.

To cite this document: BenchChem. [The Carbapenem Class of Antibiotics: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15560471#understanding-the-carbapenem-class-of-
antibiotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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